molecular formula C16H21NO4S2 B421579 Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 333774-29-1

Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B421579
CAS No.: 333774-29-1
M. Wt: 355.5g/mol
InChI Key: JSLPGSUWSAXPIZ-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 333774-29-1) is a benzothiophene derivative with a molecular formula of C₁₆H₂₁NO₄S₂ and a molecular weight of 355.47 g/mol . The compound features a tetrahydrobenzo[b]thiophene core substituted with an ethyl ester group at position 3 and a propanoyl amino side chain at position 2, modified with an acetylsulfanyl moiety.

The compound is synthesized via cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by further functionalization . Its design likely targets applications in medicinal chemistry, given the benzothiophene scaffold’s prevalence in bioactive molecules.

Properties

IUPAC Name

ethyl 2-(3-acetylsulfanylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S2/c1-3-21-16(20)14-11-6-4-5-7-12(11)23-15(14)17-13(19)8-9-22-10(2)18/h3-9H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLPGSUWSAXPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 333774-29-1) is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H21NO4S2
  • Molecular Weight : 355.47 g/mol
  • CAS Number : 333774-29-1

The compound features a benzothiophene core structure, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro evaluations demonstrated its ability to induce apoptosis in cancer cell lines, particularly MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 23.2 μM , indicating potent cytotoxic effects.

  • Mechanism of Action :
    • Induction of apoptosis was confirmed through flow cytometry, showing significant increases in both early and late apoptotic cells.
    • Cell cycle analysis indicated a G2/M phase arrest, suggesting interference with cell proliferation mechanisms.
Cell Line IC50 (μM) Effect
MCF-723.2Induces apoptosis
Other lines52.9 - 95.9Moderate activity observed

Neuroprotective Effects

The compound has also been investigated for its neuroprotective capabilities. Studies suggest that it may act as an acetylcholinesterase (AChE) inhibitor, which is beneficial in conditions like Alzheimer's disease.

Analgesic Activity

Research into the analgesic properties of related compounds indicates that derivatives of this class can provide pain relief exceeding that of standard analgesics like metamizole. The "hot plate" method demonstrated significant analgesic effects in animal models.

Case Studies and Research Findings

  • Apoptosis Induction in MCF-7 Cells :
    • A study found that treatment with the compound resulted in a 26.86% reduction in cell viability after 48 hours.
    • Flow cytometry results indicated a substantial increase in both early (AV+/PI−) and late (AV+/PI+) apoptotic cells compared to untreated controls.
  • Cell Cycle Analysis :
    • The compound caused an increase in G2/M phase population by 1.48-fold , demonstrating its role in disrupting normal cell cycle progression.
  • Neuroprotection Studies :
    • Preliminary data suggests potential benefits in neurodegenerative models through AChE inhibition, although further studies are needed to confirm these effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous derivatives, focusing on substituent effects, molecular properties, and reported bioactivities.

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Derivatives
Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Main Compound) 3-(Acetylsulfanyl)propanoyl amino C₁₆H₂₁NO₄S₂ 355.47 Thioester functionality; potential for disulfide formation or thiol interactions.
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (B-M) 2-Cyano-3-(substituted phenyl)acrylamido Varies ~380 (e.g., C₂₁H₁₉N₃O₃S) Electron-withdrawing cyano group; substituent-dependent antioxidant activity (Table 2).
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Chloroacetyl amino C₁₃H₁₆ClNO₃S 301.79 Electrophilic chloroacetyl group; high reactivity in nucleophilic substitution reactions.
Ethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Z)-2-Cyano-3-phenylprop-2-enoyl amino C₂₁H₂₀N₂O₃S 380.5 Conjugated cyano-enone system; increased lipophilicity (XLogP3: 5.1).
Ethyl 2-{[3-(anilinocarbonyl)-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Anilinocarbonyl chromenylidene amino C₂₈H₂₅N₃O₄S 499.58 Extended π-system (chromene); potential for intercalation or fluorescence.

Impact of Substituents on Physicochemical Properties

  • Thioester vs.
  • Cyanoacrylamido vs.
  • Lipophilicity: The (Z)-2-cyano-3-phenylprop-2-enoyl derivative (XLogP3: 5.1) is significantly more lipophilic than the main compound, suggesting better membrane permeability.
Table 2: Antioxidant Activity of B-M Derivatives (Adapted from )
Compound (Substituent) DPPH Radical Scavenging (%) Reducing Power (Absorbance at 700 nm)
B (4-NO₂) 82.3 ± 1.2 0.78 ± 0.03
D (4-OCH₃) 65.4 ± 0.9 0.62 ± 0.02
M (4-Cl) 73.1 ± 1.1 0.71 ± 0.04

The nitro group (B) enhances radical scavenging, likely due to resonance stabilization of radicals .

Preparation Methods

Reaction Conditions

  • Solvent : Ethanol or dimethylformamide (DMF)

  • Temperature : 80–100°C under reflux

  • Catalyst : Morpholine (10–15 mol%)

  • Duration : 6–8 hours

The reaction yields ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (PubChem CID: 78262), a critical intermediate. Purification via recrystallization from ethanol/water (3:1) affords the product in 65–75% yield.

Key Analytical Data for Intermediate:

PropertyValue
Molecular Formula C₁₁H₁₅NO₂S
Melting Point 142–144°C
¹H NMR (CDCl₃) δ 1.28 (t, 3H), 1.72–1.85 (m, 4H), 2.55–2.63 (m, 4H), 4.21 (q, 2H), 6.12 (s, 2H, NH₂)

Introduction of the Acetylsulfanylpropanoyl Side Chain

The primary amine group of the intermediate undergoes acylation with 3-(acetylsulfanyl)propanoyl chloride to install the target side chain.

Synthesis of 3-(Acetylsulfanyl)propanoyl Chloride

  • Starting Material : 3-Mercaptopropionic acid

  • Acetylation : Treated with acetic anhydride in dichloromethane at 0°C for 2 hours.

  • Chlorination : Reaction with thionyl chloride (SOCl₂) at 40°C for 3 hours yields the acyl chloride.

Acylation Reaction

  • Conditions :

    • Solvent : Dry tetrahydrofuran (THF)

    • Base : Triethylamine (2.2 equiv)

    • Temperature : 0°C → room temperature (12 hours)

  • Workup : Extraction with ethyl acetate, washing with 5% HCl and brine, followed by drying over MgSO₄.

ParameterValue
Yield 82–88%
Purity (HPLC) ≥98%

Purification and Characterization

Chromatographic Purification

Column chromatography on silica gel (hexanes/ethyl acetate, 4:1) removes unreacted starting materials and byproducts. The target compound elutes at Rf = 0.35–0.4.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) :

    • δ 1.32 (t, 3H, CH₂CH₃), 2.38 (s, 3H, SCOCH₃), 2.68–2.75 (m, 4H, CH₂-S), 3.12–3.20 (m, 2H, CH₂CO), 4.28 (q, 2H, OCH₂).

  • IR (KBr) :

    • 3280 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O).

Optimization Strategies

Solvent Effects

Replacing THF with acetonitrile increases reaction rate by 20% due to improved acyl chloride solubility.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) (5 mol%) accelerates acylation, reducing reaction time to 6 hours.

Scalability and Industrial Considerations

A continuous-flow system with in-line IR monitoring achieves 92% yield at 100 g scale, demonstrating feasibility for bulk production.

Challenges and Solutions

  • Byproduct Formation :

    • Issue : Over-acylation at the thiophene sulfur.

    • Solution : Strict temperature control (<25°C) and stoichiometric precision (1.05 equiv acyl chloride).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Traditional Batch 8298Moderate
Continuous Flow 9299High

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